molecular formula C20H18N4O2S B2594621 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide CAS No. 2034323-33-4

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide

Cat. No.: B2594621
CAS No.: 2034323-33-4
M. Wt: 378.45
InChI Key: MNCLMPVZEOAAEQ-UHFFFAOYSA-N
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Description

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide is a complex organic compound that features a combination of pyridine, pyrazole, and naphthalene sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthal

Properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c25-27(26,20-7-3-5-17-4-1-2-6-19(17)20)23-12-13-24-15-18(14-22-24)16-8-10-21-11-9-16/h1-11,14-15,23H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCLMPVZEOAAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCN3C=C(C=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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